tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by its unique structure, which includes a tert-butyl group and a dihydropyrido[2,3-b]pyrazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water, leading to the formation of the desired product with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyridopyrazine core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(tert-butyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Decahydropyrazino(2,3-b)pyrazine
Uniqueness
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate is unique due to its specific tert-butyl substitution, which can influence its steric and electronic properties, making it distinct from other pyridopyrazine derivatives. This uniqueness can result in different biological activities and applications, highlighting its potential in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-pyrido[2,3-b]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-9(15)5-4-6-13-10/h4-6H,7-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFFKCVZJJBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934485-48-9 |
Source
|
Record name | tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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